6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
6-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The hydroxyl group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives with potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: The compound has shown promise as a kinase inhibitor, making it a valuable tool for studying cellular signaling pathways.
Medicine: Its potential as a therapeutic agent for treating cancer and other diseases has been explored, particularly due to its ability to inhibit specific enzymes and proteins involved in disease progression.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting cellular signaling pathways that are critical for the growth and survival of cancer cells. This inhibition can lead to cell cycle arrest and apoptosis, making the compound a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Thioglycoside derivatives: Compounds that share the pyrazolopyrimidine scaffold and exhibit cytotoxic activities against various cancer cell lines.
Uniqueness
6-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxyl group and methyl substitution confer distinct reactivity and binding characteristics, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
28668-25-9 |
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Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
6-hydroxy-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H6N4O2/c1-3-4-5(9-8-3)6(11)10(12)2-7-4/h2,12H,1H3,(H,8,9) |
InChI Key |
ZOLDBRNUFXAETP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)N(C=N2)O |
Origin of Product |
United States |
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